molecular formula C6H8ClN3OS B13088991 (3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide

(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide

Cat. No.: B13088991
M. Wt: 205.67 g/mol
InChI Key: CYFJXFVPHSXBAN-GSVOUGTGSA-N
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Description

(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is a compound that features an amino group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the formation of the thiazole ring followed by the introduction of the amino and propanamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Formation of the Propanamide Moiety: This can be done through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated heterocycles.

    Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: Used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide
  • (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

Uniqueness

(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide is unique due to the presence of the chlorine atom on the thiazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the thiazole ring.

Properties

Molecular Formula

C6H8ClN3OS

Molecular Weight

205.67 g/mol

IUPAC Name

(3R)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H8ClN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)/t3-/m1/s1

InChI Key

CYFJXFVPHSXBAN-GSVOUGTGSA-N

Isomeric SMILES

C1=C(SC(=N1)[C@@H](CC(=O)N)N)Cl

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)N)N)Cl

Origin of Product

United States

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